molecular formula C16H14N2O2 B2994042 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether CAS No. 860787-17-3

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Cat. No.: B2994042
CAS No.: 860787-17-3
M. Wt: 266.3
InChI Key: SBOXAQJSBYGGCL-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group at the 5th position, a pyridinyl group at the 2nd position, and a methyl ether group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methoxypyridine with 2-chloro-8-methoxyquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The methyl ether group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pyridinyl)-8-quinolinyl methyl ether: Lacks the methoxy group at the 5th position.

    5-Methoxy-2-(4-pyridinyl)-quinoline: Lacks the methyl ether group at the 8th position.

    5-Methoxy-8-quinolinyl methyl ether: Lacks the pyridinyl group at the 2nd position.

Uniqueness

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is unique due to the presence of all three functional groups (methoxy, pyridinyl, and methyl ether) on the quinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5,8-dimethoxy-2-pyridin-4-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-14-5-6-15(20-2)16-12(14)3-4-13(18-16)11-7-9-17-10-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOXAQJSBYGGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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